2-(2-(Piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly referred to as Lurasidone, is a compound primarily utilized in the treatment of schizophrenia and bipolar disorder. This compound belongs to the class of atypical antipsychotics and has shown efficacy in managing symptoms associated with these mental health conditions.
Lurasidone was developed by Sunovion Pharmaceuticals and is marketed under the brand name Latuda. Its synthesis and various applications have been documented in multiple patents and scientific literature, highlighting its importance in psychiatric medicine.
Lurasidone is classified as an atypical antipsychotic. It acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist, which contributes to its therapeutic effects.
The industrial synthesis of Lurasidone involves several key steps:
The synthesis typically employs solvents such as acetonitrile or methyl isobutyl ketone, with the reaction conditions carefully controlled (temperature range of -5°C to 15°C) to optimize yields. The use of ammonium carboxylates during certain stages enhances reaction efficiency and product purity .
The molecular formula for Lurasidone is , with a molecular weight of approximately 311.81 g/mol. The compound features a complex structure characterized by a tetrahydroisoindole core linked to a piperazine moiety.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its stereochemistry and conformational flexibility.
Lurasidone participates in various chemical reactions typical for its class of compounds:
The pharmacological activity of Lurasidone is attributed to its ability to modulate neurotransmitter systems, which is crucial for its antipsychotic effects.
Lurasidone exerts its therapeutic effects through:
Clinical studies have demonstrated that Lurasidone effectively balances dopamine and serotonin activity in the brain, which is essential for managing symptoms of schizophrenia and bipolar disorder.
Relevant data indicates that the compound's solubility profile supports its bioavailability when administered orally or via injection .
Lurasidone is primarily used in scientific and clinical settings for:
Research continues into additional therapeutic uses, including potential applications in other psychiatric disorders due to its favorable side effect profile compared to older antipsychotics .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4